N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of chlorobenzyl, chloromethylphenoxy, and dioxidotetrahydrothiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the chloromethylphenoxy intermediate: This involves the reaction of methylphenol with chlorinating agents.
Coupling reaction: The chlorobenzyl and chloromethylphenoxy intermediates are coupled under specific conditions to form the desired compound.
Introduction of the dioxidotetrahydrothiophenyl group: This step involves the reaction of the intermediate with tetrahydrothiophene dioxide under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the chlorobenzyl or chloromethylphenoxy groups.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as sodium hydroxide or halogenating agents may be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated products.
Scientific Research Applications
N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide may have various scientific research applications:
Chemistry: It could be used as a reagent or intermediate in organic synthesis.
Medicine: Possible use in drug development or as a pharmacological agent.
Industry: Applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(4-chlorophenoxy)acetamide
- N-(2-chlorobenzyl)-2-(2-methylphenoxy)acetamide
- N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
The uniqueness of N-(2-chlorobenzyl)-2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide lies in the presence of the dioxidotetrahydrothiophenyl group, which may impart specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H21Cl2NO4S |
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Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-10-16(21)6-7-19(14)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-4-2-3-5-18(15)22/h2-7,10,17H,8-9,11-13H2,1H3 |
InChI Key |
WAKKXROSUXBBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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